

# Technical Guide: Physicochemical Properties of (S)-3-(Difluoromethyl)pyrrolidine

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Compound of Interest

Compound Name: (S)-3-(Difluoromethyl)pyrrolidine

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Abstract: This document provides a detailed technical overview of the core physicochemical properties of **(S)-3-(Difluoromethyl)pyrrolidine**, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development. This guide summarizes key quantitative data, outlines standard experimental protocols for property determination, and visualizes relevant synthetic and application pathways.

### **Core Physicochemical Properties**

**(S)-3-(Difluoromethyl)pyrrolidine** is a saturated heterocyclic amine featuring a difluoromethyl group at the 3-position of the pyrrolidine ring. This substitution significantly influences its electronic properties and lipophilicity compared to its non-fluorinated parent, pyrrolidine. The introduction of the CHF2 group often enhances metabolic stability and modulates basicity (pKa), which are critical parameters in drug design.

#### **Quantitative Data Summary**

The following table summarizes the known and predicted physicochemical properties of **(S)-3-(Difluoromethyl)pyrrolidine**. It is important to note that several of these values are predicted through computational models and await experimental verification.



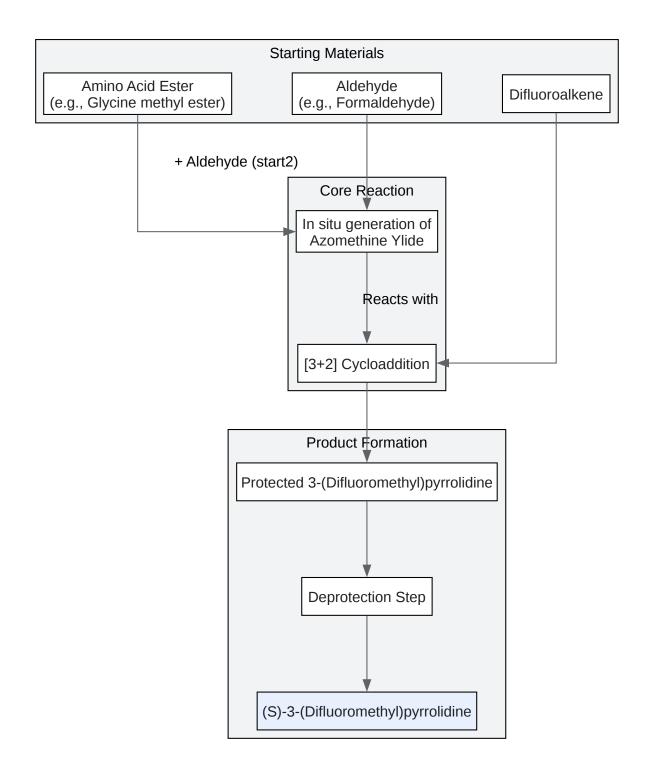
Property	Value	Data Type	Source
CAS Number	1376435-67-4	Experimental	[1]
Molecular Formula	C5H9F2N	Experimental	[1]
Molecular Weight	121.13 g/mol	Calculated	[1]
Boiling Point	117.1 ± 15.0 °C	Predicted	[1]
Density	1.055 ± 0.06 g/cm <sup>3</sup>	Predicted	[1]
рКа	9.42 ± 0.10	Predicted	[1]

## **Synthesis and Chemical Reactivity**

The synthesis of fluorinated pyrrolidines, including **(S)-3-(Difluoromethyl)pyrrolidine**, is an active area of research. A common and effective strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable difluorinated alkene. This approach allows for the construction of the pyrrolidine ring with control over stereochemistry.

The diagram below illustrates a generalized workflow for the synthesis of a 3-(difluoromethyl)pyrrolidine scaffold using this method.





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Fig. 1: Generalized synthesis workflow for 3-(difluoromethyl)pyrrolidines.

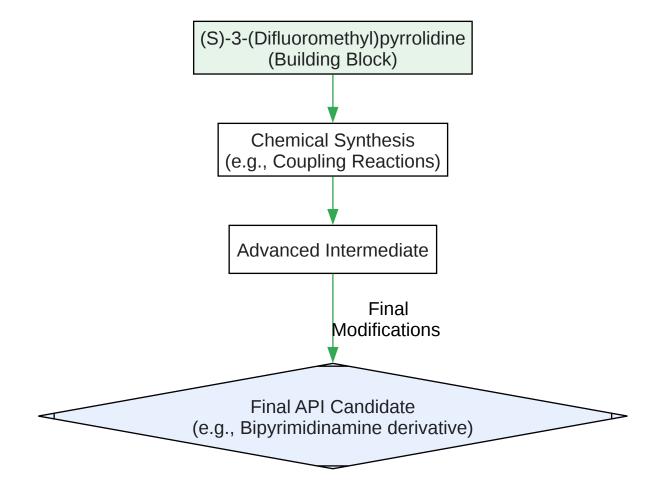


## **Applications in Drug Discovery**

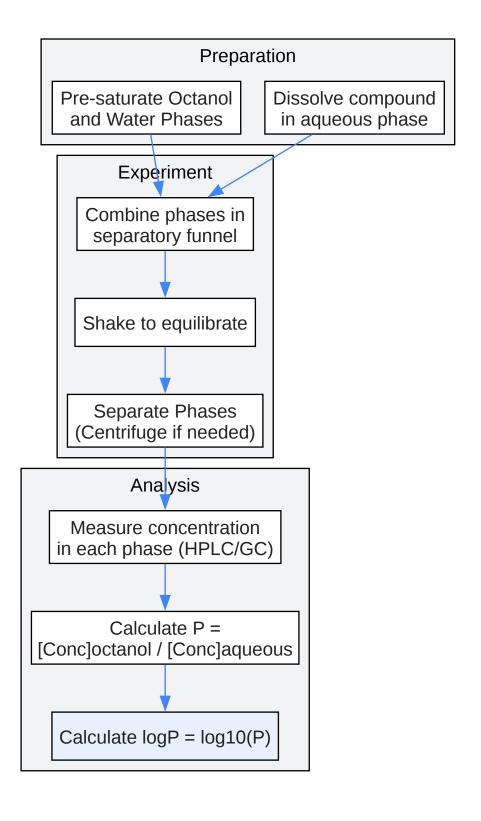
Fluorinated building blocks like **(S)-3-(Difluoromethyl)pyrrolidine** are valuable starting materials in drug discovery. The difluoromethyl group can serve as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and binding affinity. This compound is specifically noted as a reactant for preparing bipyrimidinamine derivatives, which are being investigated for the treatment of neurodegenerative diseases[1].

The following diagram illustrates the role of **(S)-3-(Difluoromethyl)pyrrolidine** as a key intermediate in the synthesis of more complex, biologically active molecules.









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#### References

- 1. 3-(difluoromethyl)pyrrolidine Three Chongqing Chemdad Co. , Ltd [chemdad.com]
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